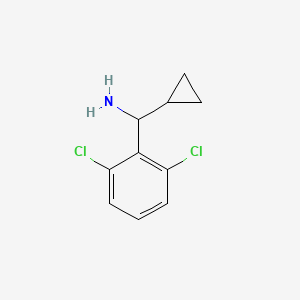![molecular formula C24H26OS B12523633 8-[(Pyren-2-yl)oxy]octane-1-thiol CAS No. 673500-55-5](/img/structure/B12523633.png)
8-[(Pyren-2-yl)oxy]octane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(Pyren-2-yl)oxy]octane-1-thiol is a chemical compound known for its unique structure, which combines a pyrene moiety with an octane-1-thiol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(Pyren-2-yl)oxy]octane-1-thiol typically involves the reaction of pyrene-2-ol with 1-bromo-octane, followed by the introduction of a thiol group. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a disulfide or sulfonic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or tetrahydrofuran (THF).
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted organic molecules depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
8-[(Pyren-2-yl)oxy]octane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a probe in diagnostic assays.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Wirkmechanismus
The mechanism of action of 8-[(Pyren-2-yl)oxy]octane-1-thiol is largely dependent on its functional groups. The thiol group can form strong bonds with metal ions, making it useful in metal ion detection and removal. The pyrene moiety provides fluorescent properties, allowing the compound to be used in imaging applications. The octane chain offers hydrophobic interactions, which can be exploited in the formation of self-assembled monolayers and other nanostructures.
Vergleich Mit ähnlichen Verbindungen
1-Octanethiol: Similar in structure but lacks the pyrene moiety, making it less useful in fluorescent applications.
Pyrene-1-thiol: Contains the pyrene moiety but lacks the octane chain, limiting its hydrophobic interactions.
8-Bromo-octane: Similar in the octane chain but lacks both the pyrene and thiol groups, reducing its versatility.
Uniqueness: 8-[(Pyren-2-yl)oxy]octane-1-thiol is unique due to its combination of a fluorescent pyrene moiety, a reactive thiol group, and a hydrophobic octane chain. This combination of features makes it highly versatile for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
673500-55-5 |
|---|---|
Molekularformel |
C24H26OS |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
8-pyren-2-yloxyoctane-1-thiol |
InChI |
InChI=1S/C24H26OS/c26-15-6-4-2-1-3-5-14-25-22-16-20-12-10-18-8-7-9-19-11-13-21(17-22)24(20)23(18)19/h7-13,16-17,26H,1-6,14-15H2 |
InChI-Schlüssel |
QNWJPNZCIGTEJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)OCCCCCCCCS)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


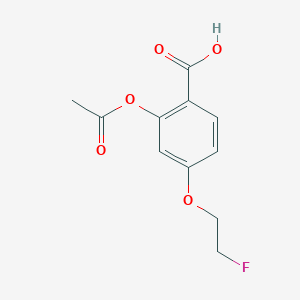

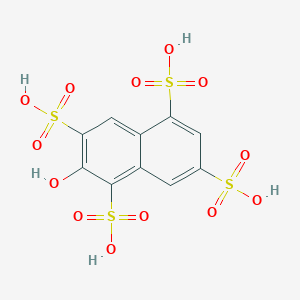
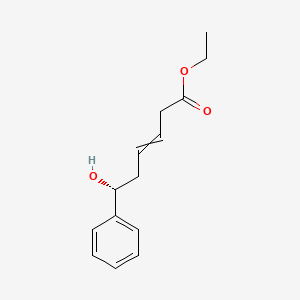
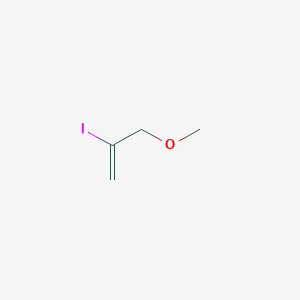
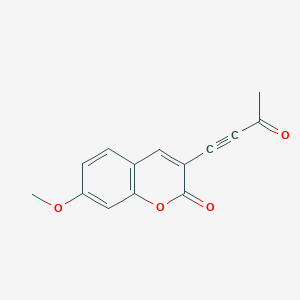
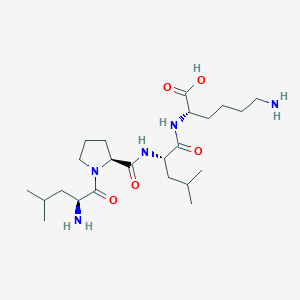
![1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride](/img/structure/B12523610.png)
![3',5'-Dimethyl-4-(2-methyloctan-2-yl)[1,1'-biphenyl]-2,4',6-triol](/img/structure/B12523611.png)
![N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine](/img/structure/B12523615.png)
![2,3-Di(propan-2-yl)phenyl 2-(propan-2-yl)-6-(prop-1-en-2-yl)[1,1'-biphenyl]-3-yl phosphate](/img/structure/B12523618.png)
![(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine](/img/structure/B12523623.png)
